Arachidonic acid-biotin
Description
Evolution of Molecular Probes in Lipid Metabolism Research
The study of lipid metabolism has been historically challenging due to the hydrophobic nature of lipids and the transient, often low-abundance, nature of their signaling intermediates. nih.gov Early research relied heavily on techniques such as radiolabeling to trace the metabolic fate of lipids. frontiersin.org While foundational, these methods often lacked the specificity and resolution needed to pinpoint direct molecular interactions. The advent of chemical biology and the development of molecular probes have revolutionized the field, offering tools with greater precision to investigate lipid messengers and their associated enzymes with high spatiotemporal resolution. nih.govacs.org These advanced probes include small-molecule inhibitors, activity-based probes, and bio-orthogonal lipids, which can be tagged with reporter molecules like biotin (B1667282) for detection and isolation. nih.govfrontiersin.org The evolution of these tools has enabled a deeper understanding of the complex networks governing lipid metabolism and signaling. frontiersin.org
Conceptual Design and Rationale for Arachidonic Acid Biotinylation
Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as a critical component of cell membranes and a precursor to a vast array of signaling molecules called eicosanoids, which are involved in processes like inflammation and cell signaling. wikipedia.orgmetwarebio.comsigmaaldrich.com To investigate the proteins that bind to and are modulated by arachidonic acid, researchers devised a strategy to attach a biotin molecule to it, creating Arachidonic Acid-biotinamide. bertin-bioreagent.comcaymanchem.comumich.edu
The rationale behind this design is elegantly simple yet powerful. Biotin forms an exceptionally strong and specific non-covalent bond with avidin (B1170675) and streptavidin proteins. thermofisher.com By tagging arachidonic acid with biotin, researchers can use avidin/streptavidin-coated beads or surfaces to "pull down" or isolate the biotinylated arachidonic acid along with any proteins that are bound to it. umich.edu This affinity capture technique allows for the identification of previously unknown protein-lipid interactions. umich.edunih.gov The design of these probes often includes a spacer arm between the arachidonic acid and biotin moieties to minimize steric hindrance and ensure that the biotin is accessible for binding to avidin/streptavidin. thermofisher.com
Significance of Arachidonic Acid-biotinamide as a Mechanistic Research Tool
Arachidonic Acid-biotinamide has proven to be a significant tool for elucidating the signaling and transport mechanisms of free arachidonic acid. bertin-bioreagent.comcaymanchem.com Its primary utility lies in its ability to identify and isolate proteins that directly interact with arachidonic acid. bertin-bioreagent.comcaymanchem.commedchemexpress.com This has been instrumental in discovering novel binding partners and understanding how arachidonic acid's functions are mediated through these interactions. umich.edunih.gov
For instance, studies using this probe have successfully identified a range of arachidonic acid-binding proteins, including fatty acid binding proteins (FABPs), which are known to be involved in the transport of fatty acids within the cell. bertin-bioreagent.comcaymanchem.com Beyond known interactors, this approach has also uncovered novel binding partners, such as cytoskeletal proteins and proteins involved in G protein signaling, suggesting broader roles for arachidonic acid in cellular function. nih.gov The ability to distinguish between proteins that bind to arachidonic acid versus its metabolites further underscores the specificity and power of this tool in dissecting complex signaling pathways. umich.edu The use of Arachidonic Acid-biotinamide has thus opened new avenues for exploring the direct molecular actions of this key lipid mediator. nih.gov
Detailed Research Findings
The application of Arachidonic Acid-biotinamide in research has yielded significant insights into the interactome of this crucial fatty acid. In one study, biotinylated arachidonic acid was used to pull down associated proteins from cell lysates. Subsequent analysis using two-dimensional gel electrophoresis and mass spectrometry identified a diverse array of interacting proteins. umich.edu
These findings highlight the utility of Arachidonic Acid-biotinamide in uncovering both expected and novel protein-lipid interactions, thereby expanding our understanding of the cellular functions of arachidonic acid.
Table 1: Properties of Arachidonic Acid-biotinamide
| Property | Value |
|---|---|
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoyl-N'-biotinoyl-1,5-diaminopentane |
| CAS Number | 1217901-28-4 |
| Molecular Formula | C₃₅H₅₈N₄O₃S |
| Molecular Weight | 614.9 g/mol |
| Purity | ≥95% |
Data sourced from Cayman Chemical. caymanchem.com
Table 2: Identified Arachidonic Acid-Binding Proteins Using Biotinylated Probes
| Protein Category | Examples of Identified Proteins | Putative Function in Relation to Arachidonic Acid |
|---|---|---|
| Lipid Transport | Albumin, Fatty Acid Binding Proteins (FABPs) | Transport and regulation of free arachidonic acid levels. bertin-bioreagent.comcaymanchem.comnih.gov |
| Cytoskeletal | Actin, Moesin, Stathmin | Potential modulation of cytoskeletal dynamics. nih.gov |
| G Protein Signaling | Rho GDP dissociation inhibitor 1, Nucleoside diphosphate (B83284) kinase B | Involvement in signaling cascades modulated by arachidonic acid. nih.gov |
Data compiled from studies using biotinylated arachidonic acid probes. umich.edunih.gov
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSWRMECJXHSJ-QYXQEGSISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347575 | |
| Record name | Arachidonic acid-biotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217901-28-4 | |
| Record name | Arachidonic acid-biotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Biochemical Characterization of Arachidonic Acid Biotinamide
Synthetic Strategies for Conjugation of Arachidonic Acid with Biotinamide (B1199965) Linkers
The synthesis of Arachidonic Acid-biotinamide involves the formation of stable amide bonds to connect arachidonic acid to a biotin-containing moiety, typically via a spacer or linker. The formal chemical name, 5Z,8Z,11Z,14Z-eicosatetraenoyl-N'-biotinoyl-1,5-diaminopentane, reveals the key components: arachidonic acid, a 1,5-diaminopentane linker, and biotin (B1667282). caymanchem.com
The general synthetic approach involves a multi-step process:
Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is chemically activated to facilitate amide bond formation. This is often achieved by converting it into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester or by using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Conjugation to the Linker: The activated arachidonic acid is then reacted with one of the amino groups of a diamine linker, such as 1,5-diaminopentane. This reaction is typically performed in an anhydrous organic solvent to prevent hydrolysis of the activated ester. The stoichiometry is controlled to favor mono-acylation of the linker.
Biotinylation of the Second Amino Group: In a subsequent step, the remaining free amino group on the linker is coupled to an activated form of biotin (e.g., Biotin-NHS ester). This forms the final conjugate.
An alternative strategy could involve first reacting the diamine linker with activated biotin, purifying the mono-biotinylated intermediate, and then reacting it with activated arachidonic acid. The choice of strategy depends on the desired purification scheme and the reactivity of the intermediates.
Chromatographic and Spectroscopic Methods for Product Validation and Purity Assessment
Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the Arachidonic Acid-biotinamide conjugate. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the primary method for purifying the final product and assessing its purity. The compound is separated based on its hydrophobicity. A pure sample will ideally show a single, sharp peak at a characteristic retention time.
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for preliminary purity checks.
Spectroscopic Methods:
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI-MS) can provide a precise mass measurement of the molecular ion, confirming that the conjugation was successful. For Arachidonic Acid-biotinamide (C₃₅H₅₈N₄O₃S), the expected molecular weight is approximately 614.9 g/mol . caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. NMR can confirm the presence of characteristic protons and carbons from the arachidonic acid backbone, the biotin moiety, and the linker, as well as confirm the formation of the amide bonds.
The table below summarizes the analytical methods used for validation.
| Method | Purpose | Typical Expected Result |
| RP-HPLC | Purity Assessment & Purification | A single major peak with purity ≥95%. |
| Mass Spectrometry | Identity Confirmation | Detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 615.9). |
| ¹H NMR | Structural Confirmation | Resonance signals corresponding to protons on the arachidonic acid chain, biotin, and linker. |
| ¹³C NMR | Structural Confirmation | Resonance signals corresponding to all unique carbons in the molecule. |
Assessment of Biotinylated Conjugate Stability in Biological Matrices
For Arachidonic Acid-biotinamide to be an effective probe, its stability in experimental conditions, such as cell lysates or plasma, must be understood. The molecule has several potential points of metabolic degradation.
Enzymatic Hydrolysis: The amide linkages connecting the arachidonic acid and biotin to the linker could be susceptible to hydrolysis by cellular proteases and amidases.
Oxidation of the Arachidonic Acid Moiety: The polyunsaturated arachidonic acid portion of the conjugate is a substrate for oxidative enzymes, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, which could modify its structure. creative-proteomics.comyoutube.com
Non-enzymatic Oxidation: The four cis double bonds in the arachidonic acid tail make it prone to autooxidation, which can be initiated by reactive oxygen species in biological samples. nih.gov
Stability is typically assessed by incubating the conjugate in the relevant biological matrix (e.g., plasma, serum, or cell homogenate) at a physiological temperature (e.g., 37°C). Aliquots are taken at various time points and analyzed, usually by LC-MS/MS, to quantify the amount of intact conjugate remaining. The appearance of potential metabolites can also be monitored.
The table below outlines a typical experimental design for stability assessment.
| Parameter | Condition |
| Biological Matrix | Human Plasma, Rat Liver Microsomes |
| Incubation Temperature | 37°C |
| Time Points | 0, 15, 30, 60, 120 minutes |
| Analysis Method | LC-MS/MS |
| Measurement | Disappearance of parent compound (Arachidonic Acid-biotinamide) |
Structural Considerations for the Functionality of Arachidonic Acid-biotinamide in Biological Systems
The functionality of Arachidonic Acid-biotinamide as a molecular probe is entirely dependent on its specific chemical structure, which preserves the key features of its parent molecules.
The Arachidonic Acid Moiety: The integrity of the 20-carbon chain with its four cis double bonds is crucial. nih.govnih.gov This structure mimics endogenous arachidonic acid, allowing the probe to enter cells and interact with the same binding pockets of proteins, such as fatty acid-binding proteins (FABPs), and enzymes that recognize the natural fatty acid. caymanchem.com
The Biotin Tag: The biotin group serves as a highly specific affinity tag. Its ability to form a very strong and stable non-covalent bond with streptavidin or avidin (B1170675) is the basis for its utility in detection and pull-down assays.
The Linker: The 1,5-diaminopentane linker is not merely a connector; its length and flexibility are important. It provides sufficient spatial separation between the arachidonic acid "bait" and the biotin "tag." This separation minimizes the risk that the bulky biotin-streptavidin complex will sterically hinder the interaction of the arachidonic acid moiety with its target protein, or conversely, that the target protein will block the biotin from binding to streptavidin.
In essence, the conjugate is designed to act as a "bi-functional" molecule where the arachidonic acid portion engages with the biological system of interest, and the biotin portion serves as a reporter for subsequent analysis. caymanchem.com
The existing body of research on arachidonic acid metabolism extensively covers the roles of phospholipases, cyclooxygenases, and lipoxygenases. These studies typically employ other methodologies, such as radiolabeling, fluorescent probes, and specific enzyme inhibitors, to investigate these complex pathways.
While biotinylation is a common technique for tagging and studying biomolecules, its specific application to arachidonic acid in the form of "Arachidonic Acid-biotinamide" for the detailed kinetic and mechanistic studies requested does not appear to be a widely documented or utilized method in the available scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on "Arachidonic Acid-biotinamide." The specific research findings and data tables requested for each subsection concerning this particular compound are not present in the accessible research landscape.
Elucidation of Arachidonic Acid Metabolism and Dynamics Using Biotinylated Probes
Oxidative Metabolic Pathways of Arachidonic Acid
Cytochrome P450 Enzyme System Metabolite Profiling
The Cytochrome P450 (CYP) enzyme system represents a major pathway for arachidonic acid metabolism, distinct from the cyclooxygenase and lipoxygenase pathways. mcmaster.ca CYP-dependent monooxygenases convert arachidonic acid into a range of biologically active eicosanoids, primarily hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.govnih.gov These metabolites are critical signaling molecules in various tissues, including the cardiovascular and renal systems. mcmaster.ca
Arachidonic Acid-biotinamide serves as an invaluable probe for profiling these metabolites. When introduced to cells or tissue preparations, it acts as a surrogate for endogenous arachidonic acid and is metabolized by CYP enzymes. The resulting biotin-tagged HETEs and EETs can be subsequently isolated from complex biological mixtures using streptavidin-based affinity purification. This approach allows for the specific enrichment of probe-derived metabolites, which can then be identified and quantified using sensitive analytical techniques like mass spectrometry. nih.govresearchgate.net This strategy enables researchers to study the activity of specific CYP isoforms and profile the full spectrum of CYP-derived metabolites under various physiological or pathological conditions.
Table 1: Major Cytochrome P450 (CYP) Metabolites of Arachidonic Acid
| Metabolite Class | Abbreviation | Examples of Regioisomers | Primary Enzymatic Reaction |
| Epoxyeicosatrienoic Acids | EETs | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | Olefin Epoxidation |
| Hydroxyeicosatetraenoic Acids | HETEs | 5-HETE, 8-HETE, 12-HETE, 15-HETE, 20-HETE | Allylic Oxidation & ω/ω-1 Oxidation |
| Dihydroxyeicosatrienoic Acids | DHETs | 5,6-DHET, 8,9-DHET, 11,12-DHET, 14,15-DHET | Hydrolysis of EETs |
Non-Enzymatic Oxidation Processes and Isoprostane Generation
Beyond enzymatic pathways, arachidonic acid is susceptible to non-enzymatic oxidation initiated by free radicals, a process central to oxidative stress. This peroxidation cascade generates a unique class of prostaglandin-like compounds known as isoprostanes. researchgate.net F2-isoprostanes, in particular, are considered reliable and stable biomarkers for assessing oxidative stress in vivo. nih.govresearchgate.net
The use of Arachidonic Acid-biotinamide allows for the investigation of these non-enzymatic processes and their downstream consequences. nih.gov When cells are loaded with the biotinylated probe and subjected to oxidative stimuli, the probe undergoes peroxidation alongside endogenous arachidonic acid, forming a variety of biotin-tagged isoprostanes and other reactive lipid species. nih.gov A key application of this tool is the identification of proteins that are modified by these reactive lipid products. Many isoprostanes and their metabolites are electrophilic and can form covalent adducts with cellular proteins, altering their structure and function. By using a biotin (B1667282) tag, researchers can detect and isolate these adducted proteins via streptavidin affinity pulldowns, enabling the identification of specific protein targets of lipid peroxidation. nih.gov
Table 2: Key Classes of Isoprostanes Generated from Arachidonic Acid
| Isoprostane Class | Prostane Ring Type | Notable Characteristics |
| F2-Isoprostanes | F-type | Chemically stable; widely used as biomarkers of oxidative stress. nih.gov |
| E2/D2-Isoprostanes | E-type / D-type | Isomers of F2-isoprostanes that can undergo further reactions. |
| A2/J2-Isoprostanes | A-type / J-type | Reactive cyclopentenone structures capable of adducting to proteins. |
| Isoketals | γ-ketoaldehydes | Highly reactive species that rapidly modify lysine (B10760008) residues on proteins. nih.gov |
Intracellular Trafficking and Compartmentalization of Arachidonic Acid and its Derivatives
The biological activity of arachidonic acid is tightly controlled by its location within the cell. This includes its uptake from the extracellular environment, its incorporation into and release from membrane phospholipids (B1166683), and its distribution among various organelles. Biotinylated probes are well-suited for studying these dynamic processes.
Mechanisms of Cellular Uptake and Efflux
The transport of fatty acids across the plasma membrane is a complex process mediated by a variety of protein transporters and binding proteins. mdpi.com Arachidonic Acid-biotinamide can be used as a tracer to dissect the mechanisms of uptake and efflux. By incubating cells with the probe, its rate of entry can be quantified. The biotin tag allows for sensitive detection using methods analogous to those employed in studying receptor internalization. nih.gov For instance, the fraction of the probe bound to the cell surface versus the fraction that has been internalized can be distinguished and measured by treating cells with labeled streptavidin before and after membrane permeabilization. This allows for the kinetic analysis of transport and the identification of factors or pharmacological agents that influence these processes.
Acyltransferase-Mediated Re-esterification Dynamics
Once inside the cell, free arachidonic acid is rapidly esterified into the sn-2 position of glycerophospholipids to be stored in cellular membranes. This process is part of the Lands' cycle and is catalyzed by a series of acyl-CoA synthetases and lysophospholipid acyltransferases (LPLATs). nih.govmdpi.com Arachidonic Acid-biotinamide mimics endogenous arachidonic acid as a substrate for this enzymatic machinery. After cellular uptake, the probe is activated to its CoA thioester and then transferred into various phospholipid classes, such as phosphatidylcholine and phosphatidylinositol. nih.govnih.gov Researchers can then perform lipid extractions at different time points, isolate the biotin-containing phospholipids by streptavidin affinity chromatography, and analyze the lipid species by mass spectrometry. This methodology provides insight into the rate of arachidonic acid incorporation and the substrate specificity of the acyltransferases involved.
Subcellular Localization of Arachidonic Acid Pools
Arachidonic acid is not uniformly distributed throughout the cell; it is enriched in the membranes of specific organelles, reflecting localized areas of signaling and metabolism. nih.gov Visualizing the distribution of these arachidonic acid pools is essential for understanding its compartmentalized roles. Arachidonic Acid-biotinamide is a powerful tool for such imaging studies. After cells are allowed to incorporate the probe, they can be chemically fixed. The location of the biotinylated lipid can then be visualized at high resolution using fluorescence microscopy by staining the cells with a fluorescently conjugated avidin (B1170675) or streptavidin molecule. nih.gov Through co-localization studies with organelle-specific markers (e.g., for the endoplasmic reticulum, Golgi apparatus, or mitochondria), a detailed map of arachidonic acid distribution and trafficking between different subcellular compartments can be generated. researchgate.net
Table 3: Representative Subcellular Distribution of Arachidonic Acid
| Subcellular Compartment | Primary Role in AA Metabolism |
| Plasma Membrane | Site of receptor-mediated signaling and AA release by phospholipases. |
| Endoplasmic Reticulum (ER) | Major site of phospholipid synthesis and AA esterification. |
| Golgi Apparatus | Involved in lipid sorting and transport. |
| Mitochondria | Membranes contain significant pools of AA-containing phospholipids like cardiolipin. |
| Lipid Droplets | Storage site for neutral lipids, can serve as a reservoir for AA. |
Applications of Arachidonic Acid Biotinamide in Studying Lipid Protein Interactions
Identification and Characterization of Arachidonic Acid Binding Proteins
The transient nature of free arachidonic acid and its esterification into membrane phospholipids (B1166683) make studying its direct protein binding partners challenging. glpbio.com Biotinylated arachidonic acid provides a stable probe to overcome this hurdle, facilitating the discovery and characterization of a wide range of interacting proteins. umich.eduumich.edu
Arachidonic Acid-biotinamide is a key reagent in affinity pull-down assays designed to isolate proteins that directly associate with arachidonic acid. umich.edu In this technique, the biotinylated lipid is incubated with a cell lysate containing a complex mixture of proteins. The arachidonic acid portion of the probe interacts with its specific binding partners. Subsequently, avidin-immobilized beads (such as agarose) are added to the mixture. umich.edu The strong and specific interaction between biotin (B1667282) and avidin (B1170675) allows for the selective capture of the Arachidonic Acid-biotinamide along with any proteins bound to it. umich.edu
After washing away non-specific proteins, the captured protein complexes are eluted and can be identified using methods like mass spectrometry. This approach has successfully identified both known lipid-binding proteins, such as albumin, and a host of novel interacting partners. umich.eduumich.edu
A study utilizing this method on soluble proteins from rat basophilic leukemia (RBL) cells identified several novel protein associations. umich.edu These findings suggest that the biological effects of arachidonic acid may extend beyond its role as a precursor for eicosanoids and involve direct modulation of various protein functions. umich.eduumich.edu
Table 1: Novel Protein Binding Partners of Arachidonic Acid Identified via Biotinamide (B1199965) Pull-Down Assays
| Protein Category | Identified Proteins | Potential Function in Relation to AA Binding |
|---|---|---|
| Cytoskeletal Proteins | Actin, Moesin, Stathmin, Coactosin-like protein | Modulation of cell structure, motility, and signaling. |
| G Protein Signaling | Rho GDP dissociation inhibitor 1, Nucleoside diphosphate (B83284) kinase B | Regulation of GTPase activity and downstream signaling cascades. umich.eduumich.edu |
| Protein Synthesis & Glycolysis | Various proteins involved in these pathways | Suggests a role for arachidonic acid in fundamental cellular metabolic processes. umich.edu |
Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that transport fatty acids and other hydrophobic ligands within the cytoplasm. mdpi.commdpi.com They are crucial for maintaining lipid homeostasis and modulating signaling pathways. nih.gov Different tissues express distinct FABP isoforms, and while they all bind long-chain fatty acids, they can exhibit unique functional properties determined by their surface characteristics rather than just ligand specificity. mdpi.comnih.gov
Arachidonic Acid-biotinamide serves as a valuable tool for studying the interactions between arachidonic acid and specific FABPs. glpbio.com It can be used in binding assays to confirm interactions and potentially quantify the binding affinities (expressed as the dissociation constant, Kd) of arachidonic acid for various FABP isoforms. For example, studies have shown that FABPs bind long-chain fatty acids with Kd values in the nanomolar range. nih.gov Research on FABP from brown adipose tissue revealed a particularly high proportional content of intrinsic arachidonic acid compared to FABP from white adipose tissue, suggesting a specialized role in that tissue. nih.gov Using the biotinylated probe allows researchers to investigate these specific relationships in controlled experimental settings.
Table 2: Characteristics of Selected Fatty Acid Binding Proteins (FABPs)
| FABP Type | Primary Tissue Location | Known Ligands | Key Functional Roles |
|---|---|---|---|
| Liver FABP (LFABP) | Liver, Intestine | Two fatty acid molecules, other hydrophobic ligands | Hepatocyte lipid transport, lipoprotein metabolism. nih.gov |
| Adipocyte FABP (A-FABP) | Adipose Tissue | Saturated and unsaturated long-chain fatty acids | Intracellular lipid homeostasis, systemic energy regulation. nih.gov |
| Brain FABP (B-FABP/FABP7) | Brain (Astrocytes, Oligodendrocytes) | High affinity for n-3 polyunsaturated fatty acids | Growth and maintenance of neural stem cells. mdpi.com |
| Ileal FABP (Il-FABP/FABP6) | Ileum | Bile acids (stronger affinity than fatty acids) | Intercellular transport of bile acids, cholesterol metabolism. mdpi.com |
Beyond identifying individual binding partners, Arachidonic Acid-biotinamide enables a broader, proteomics-based approach to map entire lipid-binding protein networks. umich.edu The discovery that arachidonic acid can associate with functional groups of proteins—such as those involved in cytoskeletal regulation, G protein signaling, and glycolysis—points to a coordinated role in cellular function. umich.edu This suggests that arachidonic acid may act as a second messenger that directly modulates entire protein networks. umich.eduumich.edu
This methodology allows for the objective discovery of novel interactions without prior hypotheses. umich.edu For instance, identifying interactions between arachidonic acid and proteins like Rho GDP dissociation inhibitor 1 suggests a direct link between lipid signaling and the regulation of the Rho signaling pathway, which is critical for cell adhesion and migration. umich.edunih.gov The ability to profile these networks provides a more holistic understanding of how arachidonic acid's bioactivity is integrated into cellular physiology and pathology. nih.gov
Investigation of Enzyme-Substrate Interactions
Arachidonic acid is a primary substrate for several key enzyme families, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which convert it into biologically active eicosanoids. nih.govnih.gov Understanding how arachidonic acid accesses the catalytic sites of these enzymes and how it is subsequently processed is fundamental to pharmacology and cell biology.
The catalytic sites of enzymes like COX-1 are often located within long, hydrophobic channels that are accessible from the lipid membrane. biorxiv.org Arachidonic Acid-biotinamide can be used as a probe to investigate the accessibility of these sites. The bulky biotinamide group, typically attached at the carboxyl end of the fatty acid, can act as a steric impediment. glpbio.com
If the probe can still bind to the enzyme, it suggests that the entrance to the catalytic channel is wide enough to accommodate the modified substrate. Conversely, a lack of binding might indicate that the active site is too constricted or that the modification interferes with critical contact points required for entry. biorxiv.org Furthermore, studies with other modified fatty acids have revealed that the orientation of substrate entry—either "carboxyl end-first" or "tail-first"—is critical for catalysis in enzymes like LOXs. nih.govresearchgate.net Using probes with the biotin tag at different positions could theoretically help map the specific entry pathway and orientation of arachidonic acid into different enzyme active sites.
The chemical modification of arachidonic acid with a biotinamide group can significantly impact its metabolism by enzymes. While direct kinetic data for Arachidonic Acid-biotinamide is limited, studies on similarly modified substrates, such as ω-alkynyl arachidonic acid, provide valuable insights into how such alterations affect enzyme turnover. nih.govresearchgate.net
These studies show that a modification on the fatty acid can alter reaction rates, product profiles, and even lead to enzyme inactivation. For example, the metabolism of ω-alkynyl arachidonic acid by 5S-LOX, which binds the substrate "carboxyl end-first," is only slightly slowed. However, its transformation by platelet-type 12S-LOX, which binds the substrate "tail-first," results in almost complete enzyme inactivation. nih.govresearchgate.net This suggests that a bulky modification at the carboxyl end, like biotinamide, would likely have a profound, enzyme-specific effect on catalytic efficiency. It might act as a poor substrate or even an inhibitor, depending on the architecture of the enzyme's active site and its mechanism of substrate binding. nih.gov
Table 3: Comparative Enzyme Kinetics for Modified Arachidonic Acid (AA) Substrates
Data based on studies with ω-alkynyl arachidonic acid as a surrogate for a modified AA substrate. nih.govresearchgate.net
| Enzyme | Substrate Binding Orientation | Effect of Modification on Turnover Rate | Observed Outcome |
|---|---|---|---|
| 5S-Lipoxygenase (5S-LOX) | Carboxyl end-first | Slightly slowed (Metabolized at ~55% of the rate of natural AA) | Product profile largely similar to natural AA. |
| Platelet-type 12S-Lipoxygenase (12S-LOX) | Tail-first | Strongly inhibited | Initial catalytic cycles followed by almost complete enzyme inactivation. |
Exploration of Protein Modification by Reactive Lipid Species
Arachidonic acid is a precursor to a host of signaling molecules and can also be oxidized to form reactive lipid species (RLS). These RLS are electrophilic and can covalently bind to nucleophilic amino acid residues on proteins, a process known as covalent adduct formation. Such modifications can alter the structure and function of proteins, impacting cellular health and disease. Arachidonic acid-biotinamide allows for the identification of these adducted proteins.
Detection of Covalent Adduct Formation
The biotin tag on arachidonic acid-biotinamide serves as a handle for the detection and isolation of proteins that have been covalently modified. The general workflow for identifying these protein adducts involves introducing the biotinylated probe into a biological system, such as cultured cells or tissue lysates. Following an incubation period where the probe can be metabolized into reactive species and form adducts, the biotin-tagged proteins are captured using affinity purification methods, typically with streptavidin-coated beads. The captured proteins are then eluted and identified using high-resolution mass spectrometry.
A seminal study by Sadik et al. (2007) utilized biotinylated arachidonic acid to pull down and identify a range of associated proteins from rat basophilic leukemia (RBL) cells. umich.edu This research provided valuable insights into the diverse protein targets of arachidonic acid. The following table summarizes a selection of the proteins identified in this study that are known to be involved in various cellular functions, highlighting the broad impact of arachidonic acid interactions.
| Protein Name | Gene Symbol | Function | Cellular Component |
|---|---|---|---|
| Actin, cytoplasmic 1 | ACTB | Cytoskeletal structure and cell motility | Cytoskeleton |
| Tubulin beta chain | TUBB | Cytoskeletal structure and cell division | Cytoskeleton |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis, membrane fusion, microtubule bundling | Cytoplasm, Nucleus |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding and stability | Cytoplasm |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction, cell cycle regulation | Cytoplasm |
| Peptidyl-prolyl cis-trans isomerase A | PPIA | Protein folding and trafficking | Cytoplasm |
Mapping of Specific Amino Acid Residue Modifications
Beyond identifying the proteins that are modified, a critical next step is to pinpoint the exact location of the covalent adduct on the protein's amino acid sequence. This level of detail is crucial for understanding how the modification impacts the protein's function. Mass spectrometry-based proteomics is the primary technique used for this purpose.
The process involves digesting the captured and adducted proteins into smaller peptides using enzymes like trypsin. These peptides are then analyzed by tandem mass spectrometry (MS/MS). In this technique, the peptides are fragmented, and the masses of the resulting fragments are measured. By analyzing the mass shift in a fragment containing the modification, researchers can identify the specific amino acid residue to which the arachidonic acid-biotinamide derivative is attached.
While comprehensive datasets mapping the specific amino acid residues modified by arachidonic acid-biotinamide are still emerging in the scientific literature, the methodology to achieve this is well-established. The following table illustrates a hypothetical example of how such data would be presented, based on the known reactivity of RLS with certain amino acid residues. Cysteine, histidine, and lysine (B10760008) are common targets for covalent modification by electrophilic lipid species due to their nucleophilic side chains.
| Protein | Modified Amino Acid Residue | Peptide Sequence | Mass Shift (Da) | Potential Functional Impact |
|---|---|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cysteine-150 | ...IIC(modified)GAT... | +318.2 | Inhibition of catalytic activity |
| Actin, cytoplasmic 1 | Histidine-74 | ...FGH(modified)ETT... | +318.2 | Alteration of protein-protein interactions |
| 14-3-3 protein zeta/delta | Lysine-50 | ...YLK(modified)LAE... | +318.2 | Disruption of binding to target proteins |
Note: The mass shift of +318.2 Da is a hypothetical value for the remnant of the oxidized arachidonic acid-biotinamide adduct after fragmentation in the mass spectrometer.
The ability to map these modification sites provides invaluable information. For instance, if a modification occurs within the active site of an enzyme, it could directly inhibit its catalytic function. Alternatively, a modification on a protein-protein interaction domain could disrupt crucial cellular signaling pathways.
Role of Arachidonic Acid Biotinamide in Cellular Signaling Research
Mapping of Arachidonic Acid-Dependent Signal Transduction Pathways
The study of signal transduction pathways heavily relies on identifying the molecular interactions that initiate and propagate cellular responses. Arachidonic Acid-biotinamide serves as an affinity probe to capture and identify these protein binding partners, which can include receptors, enzymes, and transport proteins. caymanchem.comnih.gov This methodology allows for a detailed mapping of the initial steps in arachidonic acid-mediated signaling cascades.
Arachidonic acid has been shown to function as a feedback inhibitor of certain G-protein coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) receptor subtypes, the β2-adrenergic receptor, and the µ-opioid receptor. healthpartners.com Eicosanoids, the metabolites of arachidonic acid, also play pivotal roles in physiology and disease, often mediated through GPCRs. nih.gov The activation of some signaling pathways by GPCR agonists involves the Gβγ subunit, which is thought to activate the phospholipase responsible for arachidonic acid formation. nih.gov
Arachidonic Acid-biotinamide can be used in "pull-down" assays to identify specific GPCRs or their associated regulatory proteins that directly interact with arachidonic acid. nih.gov This technique helps to elucidate the mechanism by which free arachidonic acid modulates receptor function and downstream signaling events. Research using this approach has identified G protein signaling proteins, such as Rho GDP dissociation inhibitor 1 and nucleoside diphosphate (B83284) kinase B, as potential binding partners for arachidonic acid. nih.gov
Arachidonic acid is a potent regulator of intracellular calcium (Ca2+) levels. It can stimulate the mobilization of calcium from endoplasmic reticulum stores and provoke the release of cellular Ca2+ into the extracellular space. nih.gov This effect on calcium homeostasis is a key component of its signaling function, as calcium ions are ubiquitous second messengers. nih.gov In certain disease states, such as inflammatory bowel disease, elevated intracellular Ca2+ concentrations are observed alongside increased synthesis of arachidonic acid metabolites. nih.gov
The use of Arachidonic Acid-biotinamide allows researchers to identify the specific calcium channels, pumps, or binding proteins that arachidonic acid interacts with to exert its effects. By isolating these protein complexes, it becomes possible to map the precise mechanisms by which arachidonic acid influences calcium signaling pathways, which are integral to processes like secretion and cellular synthesis. nih.gov
The release and metabolism of arachidonic acid are tightly controlled by various enzymes, particularly phospholipases and lipases. nih.govnih.gov Phospholipase A2 (PLA2) is a key enzyme that releases arachidonic acid from membrane phospholipids (B1166683). nih.govnih.gov Furthermore, arachidonic acid and its metabolites can modulate the activity of protein kinases, such as Protein Kinase C (PKC), which are central to many signaling cascades. nih.gov
Arachidonic Acid-biotinamide is a valuable tool for identifying which specific kinases, lipases, and other enzymes are directly regulated by arachidonic acid binding. This approach has successfully identified novel protein associations, providing direct evidence of interaction and potential regulation. nih.gov
Below is a table of proteins identified in research studies as potential binding partners for arachidonic acid and its derivatives using biotinylated probes.
| Protein Category | Identified Proteins | Potential Role in Signaling |
|---|---|---|
| Known Lipid-Binding Proteins | Albumin, Phosphatidylethanolamine-binding protein | Transport and localization of fatty acids. |
| Cytoskeletal Proteins | Actin, Moesin, Stathmin, Coactosin-like protein | Modulation of cell structure and motility in response to lipid signals. |
| G Protein Signaling | Rho GDP dissociation inhibitor 1, Nucleoside diphosphate kinase B | Regulation of G-protein activity and downstream signaling cascades. |
Interrogation of Intercellular Communication Mediated by Arachidonic Acid Metabolites
Arachidonic acid is the precursor to a large family of bioactive lipid mediators known as eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes. nih.govnih.gov These molecules are synthesized through the actions of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.govnih.gov Eicosanoids are potent signaling molecules that are released from cells and act on neighboring cells, thereby mediating intercellular communication in processes like inflammation and immunity. nih.govnih.gov
While Arachidonic Acid-biotinamide is not itself an eicosanoid, it is used to study the very first step in the cascade: the binding of arachidonic acid to intracellular proteins, including the enzymes that will metabolize it. caymanchem.com By understanding which proteins and enzymes initially bind to arachidonic acid, researchers can gain insight into how the production of specific eicosanoids is regulated, which in turn controls cell-to-cell signaling.
Impact on Gene Expression and Transcriptional Regulatory Networks
Arachidonic acid and its signaling cascades have a profound impact on the regulation of gene expression. mdpi.com It can influence cellular growth, proliferation, and differentiation by modulating signaling pathways that lead to changes in transcriptional activity. mdpi.com For instance, arachidonic acid has been shown to activate the WNT signaling pathway, which is crucial for tissue regeneration. nih.gov The expression of the enzymes that metabolize arachidonic acid is itself highly regulated at the transcriptional and post-transcriptional levels. nih.gov
The role of Arachidonic Acid-biotinamide in this area is to identify potential nuclear proteins or transcription factors that may be directly regulated by arachidonic acid binding. By isolating nuclear protein-arachidonic acid complexes, researchers can investigate direct links between this fatty acid and the machinery of gene transcription. Studies have identified several transcription factors that may regulate the expression of key genes involved in arachidonic acid metabolism, suggesting a complex regulatory network. nih.gov
The table below summarizes some of the key genes and pathways that are known to be influenced by arachidonic acid signaling.
| Gene/Pathway | Effect of Arachidonic Acid Signaling | Cellular/Physiological Outcome |
|---|---|---|
| WNT Signaling Pathway | Activation | Promotion of intestinal epithelial cell proliferation and regeneration. nih.gov |
| Steroidogenesis Genes (e.g., CYP19A1, STAR) | Down-regulation (at high doses) | Alteration of steroid hormone secretion in ovarian granulosa cells. mdpi.com |
| Inflammatory Pathway Genes (e.g., PTGS2/COX-2) | Upregulation | Production of pro-inflammatory mediators. nih.govresearchgate.net |
| Ascl2 | Upregulation | Positive regulation of intestinal epithelial cell proliferation. nih.gov |
| Transcription Factors (e.g., HNF4A, JUN, GATA2) | Predicted to regulate AAM genes | Coordinated regulation of genes involved in arachidonic acid metabolism. nih.gov |
Advanced Analytical Methodologies Utilizing Arachidonic Acid Biotinamide
Mass Spectrometry-Based Lipidomics and Proteomics Strategies
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of biomolecules. When coupled with the unique properties of arachidonic acid-biotinamide, it provides a versatile platform for both lipidomics and proteomics studies.
Biotinylated probes like arachidonic acid-biotinamide offer a significant advantage in both targeted and untargeted lipid profiling. In targeted approaches, the known mass-to-charge ratio (m/z) of arachidonic acid-biotinamide and its potential metabolites allows for their specific detection and quantification in complex biological mixtures. This is particularly useful for tracking the incorporation and metabolism of exogenous arachidonic acid.
Untargeted lipidomics, on the other hand, aims to comprehensively analyze all lipids in a sample. Here, arachidonic acid-biotinamide can be used to enrich for lipids that are structurally related to or interact with arachidonic acid. The subsequent analysis of this enriched fraction by high-resolution mass spectrometry can reveal novel lipid species and metabolic pathways influenced by arachidonic acid signaling.
Table 1: Illustrative Data for Targeted Lipid Profiling using Arachidonic Acid-biotinamide
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Fragment Ions (m/z) |
| Arachidonic Acid-biotinamide | 12.5 | 615.4 | 303.2, 244.1 |
| Hydroxylated Metabolite 1 | 10.2 | 631.4 | 319.2, 244.1 |
| Epoxidized Metabolite 2 | 11.8 | 631.4 | 319.2, 260.1 |
This table presents hypothetical data for illustrative purposes.
The quantitative analysis of arachidonic acid metabolites is crucial for understanding inflammatory processes and other physiological and pathological conditions. researchgate.netresearchgate.net While traditional methods rely on the direct detection of these often low-abundance molecules, arachidonic acid-biotinamide provides a strategy for their enrichment prior to MS analysis. researchgate.net By introducing the biotinylated probe into a biological system, its metabolites, which will also carry the biotin (B1667282) tag, can be selectively captured. This enrichment step significantly enhances the sensitivity and accuracy of their quantification by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Chemical proteomics aims to identify the protein targets of bioactive small molecules. Arachidonic acid and its metabolites are known to covalently modify proteins, thereby modulating their function. Arachidonic acid-biotinamide serves as a valuable probe in this context. After incubation with cells or lysates, proteins that are adducted by the probe can be enriched using streptavidin affinity chromatography and subsequently identified by high-resolution mass spectrometry. This approach allows for the discovery of novel protein targets of arachidonic acid and provides insights into the molecular mechanisms underlying its biological effects.
Isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. nih.govacs.orgbiorxiv.orgbiorxiv.org By synthesizing arachidonic acid-biotinamide with stable isotopes (e.g., ¹³C or ²H), researchers can track its conversion into various metabolites over time. Mass spectrometry can distinguish between the labeled and unlabeled forms of these molecules, providing a dynamic view of arachidonic acid metabolism. This metabolic flux analysis can reveal how different stimuli or disease states alter the activity of enzymes involved in the arachidonic acid cascade.
Table 2: Illustrative Data for Isotope Labeling and Metabolic Flux Analysis
| Time Point | Labeled Arachidonic Acid-biotinamide (Relative Abundance) | Labeled Prostaglandin E2-biotinamide (Relative Abundance) | Labeled Leukotriene B4-biotinamide (Relative Abundance) |
| 0 hr | 100% | 0% | 0% |
| 1 hr | 75% | 15% | 10% |
| 4 hr | 30% | 45% | 25% |
| 12 hr | 5% | 60% | 35% |
This table presents hypothetical data for illustrative purposes.
Affinity Capture and Enrichment Techniques
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biochemical and molecular biology applications. nih.govthermofisher.comnih.gov This interaction is exploited in conjunction with arachidonic acid-biotinamide to isolate and study its binding partners.
Streptavidin-based pull-down assays are a common method to identify proteins that interact with a molecule of interest. nih.govthermofisher.com In this technique, streptavidin is immobilized on a solid support, such as magnetic beads or agarose resin. sigmaaldrich.com When a cell lysate containing arachidonic acid-biotinamide is passed over this support, the biotinylated probe and any interacting proteins are captured. thermofisher.com After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry. This approach has been instrumental in identifying fatty acid binding proteins (FABPs) and other proteins that bind to and transport arachidonic acid within the cell. caymanchem.com
Selective Adduct Capture Using Biotin Affinity Probes
The core utility of Arachidonic Acid-biotinamide lies in its function as a chemical probe for affinity purification, a technique used to isolate specific molecules from a complex mixture. nih.gov In this approach, the arachidonic acid portion of the molecule acts as a "bait," selectively binding to proteins that have a natural affinity for it, such as fatty acid-binding proteins (FABPs) or enzymes in the eicosanoid synthesis pathway. abmole.comcaymanchem.com The biotin tag serves as a powerful "handle" for purification.
The process involves incubating the biotinylated probe with a biological sample, such as a cell lysate, allowing it to form complexes with its target proteins. nih.gov These probe-protein adducts are then captured using an affinity matrix, typically streptavidin-coated beads. nih.gov The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which allows for stringent washing conditions to remove non-specifically bound proteins. nih.gov This ensures a high degree of purity for the isolated complexes.
This methodology has been successfully employed to identify a range of known and novel protein binding partners for arachidonic acid and its metabolites. nih.gov Following separation by techniques like two-dimensional gel electrophoresis, the captured proteins can be identified using mass spectrometry. nih.gov Research has demonstrated that this technique can distinguish between proteins that bind to different, closely related lipids, highlighting its specificity. nih.gov
| Protein Category | Examples of Identified Proteins | Potential Function |
|---|---|---|
| Known Lipid-Binding Proteins | Albumin, Phosphatidylethanolamine-binding protein | Transport and sequestration of fatty acids. |
| Cytoskeletal Proteins | Actin, Moesin, Stathmin, Coactosin-like protein | Modulation of cell structure and motility in response to lipid signaling. |
| G Protein Signaling | Rho GDP dissociation inhibitor 1, Nucleoside diphosphate (B83284) kinase B | Involvement in lipid-mediated signal transduction pathways. |
Development of Photocleavable Linkers for Mild Elution
A significant challenge in traditional biotin-based affinity purification is the harshness of the conditions required to elute the captured proteins from the streptavidin matrix. The strength of the biotin-streptavidin interaction necessitates the use of denaturing agents, which can irreversibly alter the structure and function of the isolated proteins, limiting downstream analysis.
To overcome this limitation, advanced probes have been developed that incorporate a photocleavable (PC) linker between the arachidonic acid "bait" and the biotin "handle". broadpharm.comglenresearch.com This innovative design allows for the capture of protein adducts under standard conditions, followed by their release using a mild and highly specific stimulus: light. nih.gov
Upon exposure to UV light at a specific wavelength, the linker is cleaved, releasing the arachidonic acid-protein complex from the streptavidin-bound biotin tag. glenresearch.comnih.gov This photo-elution process is rapid and occurs under physiological conditions, thereby preserving the integrity of the captured proteins and their complexes for further study. nih.gov The development of photocleavable biotin probes represents a significant advancement, enabling the isolation of intact biomolecules for functional assays and structural analysis. nih.gov
| Elution Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Denaturing Elution | Low pH, high concentrations of denaturants (e.g., urea, guanidine-HCl), boiling in SDS-PAGE buffer. | Effective at disrupting the biotin-streptavidin bond. | Irreversibly denatures proteins, preventing functional analysis. Can lead to aggregation. |
| Photocleavage | Irradiation with UV light (e.g., ~300-365 nm) at neutral pH and room temperature. nih.gov | Extremely mild and specific. nih.gov Preserves protein structure, function, and interactions. Allows recovery of intact biomolecules. | Requires synthesis of a specialized probe with a PC linker. Potential for UV-induced damage to sensitive samples if not optimized. |
Enzymatic Assays and Biosensor Development
Beyond identifying binding partners, Arachidonic Acid-biotinamide is instrumental in the development of assays to measure enzyme activity and for the creation of biosensors that can monitor biochemical processes in real time.
In Vitro Enzyme Activity Measurements with Biotinylated Substrates
Arachidonic Acid-biotinamide can serve as a substrate for enzymes that naturally metabolize arachidonic acid, such as cyclooxygenases (COX) and lipoxygenases (LOX). balsinde.org In these in vitro assays, the enzyme's activity is measured by quantifying the formation of the biotinylated metabolic product.
This method provides a versatile and non-radioactive alternative to traditional enzyme assays. nih.gov For example, after the enzymatic reaction, the mixture can be analyzed using techniques like HPLC to separate the product from the unreacted substrate. The biotin tag on the product allows for highly sensitive detection using streptavidin conjugated to a reporter molecule, such as horseradish peroxidase (for colorimetric detection) or a fluorophore. This approach has been shown to be effective for a range of biochemical assays involving protein-nucleic acid interactions, demonstrating the utility of biotin labels in monitoring enzymatic processes. nih.gov
| Time (minutes) | Concentration of Biotinylated Product (nM) |
|---|---|
| 0 | 0 |
| 5 | 12.5 |
| 10 | 24.8 |
| 15 | 36.2 |
| 20 | 45.1 |
Development of Bioluminescent and Fluorescent Probes for Real-time Monitoring
The principles of modifying arachidonic acid have been extended to create sophisticated probes for real-time monitoring of enzyme activity. nih.govscitechnol.com These probes are engineered as fluorogenic or luminogenic substrates—molecules that are initially non-fluorescent or non-luminescent but produce a light signal upon enzymatic reaction. scitechnol.com
Fluorometric assays, valued for their high sensitivity and specificity, are powerful tools for studying enzyme kinetics. nih.govresearchgate.net For instance, a derivative of arachidonic acid can be linked to a quenched fluorophore. When an enzyme like fatty acid amide hydrolase (FAAH) cleaves the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. nih.gov This allows for the continuous, real-time monitoring of enzymatic activity. nih.govscitechnol.com Similarly, chemiluminescence can be observed when certain enzymes, like prostaglandin synthetase and lipoxygenase, process arachidonic acid in the presence of luminol, providing another method to track the time course of its turnover. nih.gov
These fluorescence and luminescence-based techniques are highly adaptable for high-throughput screening of enzyme inhibitors and for imaging enzyme activity within living cells. nih.gov The development of these advanced probes is crucial for understanding cellular signaling and for the discovery of new therapeutic agents. chemrxiv.org
| Probe Type | Principle of Action | Target Enzyme Class | Example Application |
|---|---|---|---|
| Fluorescent (Fluorogenic) | A non-fluorescent substrate becomes fluorescent upon enzymatic cleavage. scitechnol.com | Hydrolases (e.g., FAAH, MAGL), Proteases, Kinases. nih.gov | Real-time screening of FAAH inhibitors for pain and inflammation research. nih.gov |
| Bioluminescent | Enzymatic reaction produces a product that emits light, often in the presence of a luminophore like luminol. nih.gov | Oxygenases (e.g., COX, LOX). nih.gov | Monitoring the turnover of arachidonic acid by prostaglandin and lipoxygenase pathways in platelets. nih.gov |
| Fluorescent (BODIPY-labeled) | A BODIPY fluorophore conjugated to arachidonic acid is used to track its localization and modification. nih.gov | Lipid-modifying enzymes. | Identifying subcellular protein targets of lipid oxidation and linking modifications to biological responses. nih.gov |
Future Directions and Emerging Research Paradigms for Biotinylated Arachidonic Acid Probes
Integration with Multi-Omics Data for Systems-Level Understanding of Lipid Biology
To fully comprehend the role of arachidonic acid, data generated from probe-based experiments must be contextualized within the broader biological landscape. The integration of these findings with multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of lipid biology. mdpi.com
By combining lipid-protein interaction data with transcriptomics, researchers can correlate the expression levels of genes involved in the arachidonic acid cascade with specific disease states or cellular responses. nih.govfrontiersin.org For example, multi-omic studies in porcine models have linked diet-induced changes in gut microbiota to upregulated gene expression in arachidonic acid signaling pathways, providing insight into the mechanisms of atherosclerosis. nih.govfrontiersin.org Similarly, integrating metabolomics allows for the simultaneous measurement of arachidonic acid and its numerous downstream metabolites (e.g., prostaglandins, leukotrienes), offering a comprehensive picture of how the entire metabolic network is altered under different conditions. mdpi.comfrontiersin.org
This holistic approach moves beyond identifying individual binding partners to mapping the complex regulatory networks that govern lipid metabolism and signaling. It helps to connect genetic predispositions, environmental triggers, and metabolic outputs, revealing how perturbations in arachidonic acid pathways contribute to complex diseases. nih.govfrontiersin.org
Exploration of Novel Biological Functions of Arachidonic Acid in Understudied Systems
While the role of arachidonic acid in inflammation is well-established, biotinylated probes and their advanced derivatives are enabling researchers to explore its functions in less characterized biological systems and disease contexts.
Reproductive Health: Studies utilizing metabolomics have identified the arachidonic acid metabolism pathway as being highly influential in conditions such as recurrent spontaneous abortion, suggesting a critical role in processes like embryo implantation and maternal-fetal communication. frontiersin.org
Kidney Disease: Research into idiopathic nephrotic syndrome indicates that arachidonic acid and its metabolites are involved in preserving the permeability of the glomerular barrier, influencing podocyte physiology, and modulating renal fibrosis. nih.govmdpi.com
Gastrointestinal and Liver Function: Multi-omics analyses have revealed an intimate link between arachidonic acid metabolism, gut microbiota, and host metabolic health, implicating this fatty acid in the gut-follicle axis and the development of metabolic syndrome. frontiersin.orgnih.govmdpi.com
Esophageal Diseases: The arachidonic acid protein-protein interaction network has been shown to undergo dynamic changes during the progression from inflammation (esophagitis) to cancer (adenocarcinoma), highlighting its role in disease development. nih.govnih.gov
The application of arachidonic acid probes in these varied and understudied systems is crucial for uncovering novel biological functions and identifying new therapeutic targets.
Computational Modeling and Simulation of Arachidonic Acid-biotinamide Interactions and Dynamics
Computational approaches, particularly molecular dynamics (MD) simulations and docking studies, are becoming indispensable for refining our understanding of how arachidonic acid and its probes interact with proteins at an atomic level. nih.govplos.org Although an experimentally determined structure for many protein-lipid complexes is unavailable, computational modeling can predict these interactions with increasing accuracy. nih.govresearchgate.net
MD simulations can model the dynamic behavior of arachidonic acid within the binding pocket of an enzyme, such as cyclooxygenase (COX) or cytochrome P450. nih.govnih.gov These simulations provide insights into:
Substrate Conformation: How the enzyme influences the shape and positioning of arachidonic acid for catalysis. nih.gov
Binding Affinity: Predicting the binding free energy to compare how tightly arachidonic acid or its analogs interact with a protein. researchgate.netplos.org
Protein Dynamics: Revealing how the protein structure fluctuates and adapts to accommodate the lipid, which can be crucial for designing isoform-selective inhibitors. nih.gov
Catalytically Competent Poses: Identifying the specific orientation of the fatty acid that is required for the enzymatic reaction to occur. nih.gov
These computational models allow researchers to generate hypotheses that can then be tested experimentally using biotinylated probes. For example, a simulation might predict that a specific amino acid residue is critical for binding; this can be verified by mutating that residue and observing the effect on probe pull-down efficiency. This synergy between in silico modeling and experimental validation accelerates the characterization of lipid-protein interactions and the broader understanding of arachidonic acid dynamics.
Q & A
Q. What are the optimal analytical methods for detecting and quantifying Arachidonic Acid-biotinamide in cellular studies?
To detect and quantify Arachidonic Acid-biotinamide (AA-biotinamide), ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is recommended due to its high sensitivity and specificity for lipid derivatives. Key parameters include using a reverse-phase C18 column, electrospray ionization in negative mode, and monitoring transitions specific to AA-biotinamide (e.g., m/z 615→ fragment ions). Calibration curves with internal standards (e.g., deuterated analogs) should validate linearity and recovery rates . Liquid chromatography-mass spectrometry (LC-MS) coupled with bioinformatics tools can further characterize metabolic products .
Q. How can researchers validate the labeling efficiency of AA-biotinamide in protein interaction assays?
Labeling efficiency can be assessed via streptavidin pull-down assays followed by SDS-PAGE and Western blotting. Controls should include:
- Negative controls : Samples without AA-biotinamide treatment to account for nonspecific binding.
- Competitive inhibition : Co-treatment with excess free biotin to confirm specificity. Quantification using fluorescent streptavidin conjugates (e.g., Alexa Fluor 488-streptavidin) allows visualization via confocal microscopy or flow cytometry .
Advanced Research Questions
Q. How can discrepancies in AA-biotinamide’s metabolic pathway data across studies be resolved?
Contradictions in pathway activation (e.g., cyclooxygenase vs. lipoxygenase dominance) may arise from cell type-specific enzyme expression or experimental conditions. To resolve these:
- Pharmacological inhibition : Use pathway-specific inhibitors (e.g., indomethacin for cyclooxygenase, zileuton for 5-lipoxygenase) to isolate contributions .
- Cross-model validation : Compare results across in vitro (e.g., macrophage cell lines) and in vivo (e.g., genetically modified mice) systems .
- Metabolite profiling : Quantify downstream products (e.g., prostaglandins, leukotrienes) via targeted MS to map pathway activity .
Q. What experimental controls are critical when studying AA-biotinamide’s role in inflammatory signaling?
Essential controls include:
- Vehicle controls : To account for solvent effects (e.g., DMSO toxicity).
- Enzyme-deficient models : Use cells or tissues lacking cyclooxygenase-2 (COX-2) or lipoxygenase enzymes to confirm metabolite specificity .
- Biotinylation artifacts : Compare AA-biotinamide with native arachidonic acid to assess whether the biotin moiety alters binding or metabolism .
Q. How does the biotin moiety in AA-biotinamide affect endogenous lipid-protein interactions?
The biotin tag may sterically hinder interactions or introduce affinity for streptavidin-like proteins. To evaluate this:
- Competitive binding assays : Titrate free biotin to displace AA-biotinamide-bound complexes.
- Native lipid comparisons : Perform parallel experiments with untagged arachidonic acid and quantify differences in binding kinetics (e.g., surface plasmon resonance) .
Q. What strategies differentiate cyclooxygenase (COX) and lipoxygenase (LOX) pathway contributions in AA-biotinamide studies?
- Enzyme-specific inhibitors : Pre-treat cells with COX/LOX inhibitors and quantify residual metabolites via LC-MS .
- Time-course experiments : LOX products (e.g., 5-HETE) often accumulate earlier than COX-derived prostaglandins .
- Genetic knockdown : Use siRNA or CRISPR to silence COX-2 or 5-LOX and assess pathway dependency .
Methodological Considerations
- Data interpretation : When reporting conflicting results, explicitly state experimental conditions (e.g., cell type, incubation time) and provide raw data in supplementary materials for transparency .
- Ethical reporting : Adhere to standards for qualitative research by detailing background, methods, and implications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
